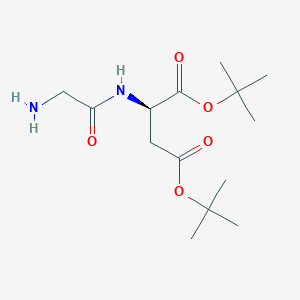
1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate, also known as DAB-ALD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DAB-ALD is a derivative of the amino acid aspartic acid and has been shown to have promising properties as a potential therapeutic agent for a variety of diseases. In
Mechanism of Action
The mechanism of action of 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate is not fully understood. However, it has been proposed that it may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species and by reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate has a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have low toxicity and good stability. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several potential future directions for 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate research. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its use in these diseases. Additionally, 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate has shown potential as a treatment for inflammatory diseases, and further studies are needed to investigate its efficacy in these conditions. Finally, 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate may have applications beyond its current research areas, and further studies are needed to explore its potential in other fields.
Synthesis Methods
The synthesis of 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate involves the reaction of tert-butyl acrylate with L-aspartic acid β-benzyl ester, followed by the removal of the benzyl group and the subsequent reaction with N-Boc-L-aspartic acid β-benzyl ester. The final product is obtained after deprotection of the tert-butyl and Boc groups.
Scientific Research Applications
1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate has shown potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have neuroprotective properties and has been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
ditert-butyl (2R)-2-[(2-aminoacetyl)amino]butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)7-9(16-10(17)8-15)12(19)21-14(4,5)6/h9H,7-8,15H2,1-6H3,(H,16,17)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWHLHJJCSGCNU-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2941230.png)
![N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2941231.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2941233.png)
![N-(4-chlorobenzyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941234.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide](/img/structure/B2941237.png)
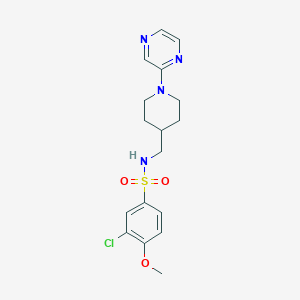
![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)
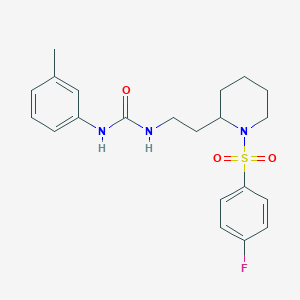
![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)
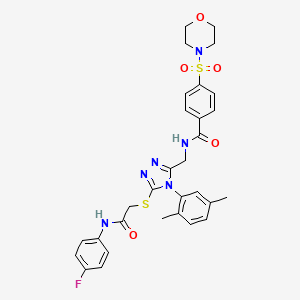
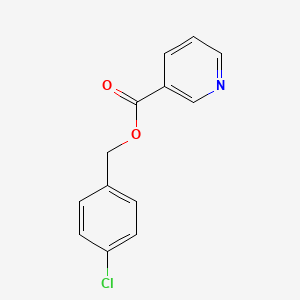
![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)